N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The structure can give insights into the functional groups present in the molecule, which can predict its reactivity.
Synthesis Analysis
The synthesis of a compound refers to the chemical reactions used to construct it. This often involves multiple steps, each with its own reactants, conditions, and yields.Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It’s important to note the conditions under which the reaction occurs, the yield, and the mechanism.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability. These properties can give insights into how the compound behaves under different conditions.Scientific Research Applications
Transformation and Excretion Studies
Compounds with similar structures, such as metoclopramide derivatives, have been studied for their transformation and excretion in biological systems. These studies provide insights into how drugs and similar compounds are metabolized and eliminated from the body, which is crucial for understanding their pharmacokinetics and optimizing their efficacy and safety profiles (Arita et al., 1970).
Molecular Refraction and Polarizability
Research on compounds like 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate explores their physical properties, such as density, refractive index, molar refractivity, and polarizability. These properties are fundamental for understanding the interactions of the compound with light and its environment, which can be applied in developing new materials or in drug design (Sawale et al., 2016).
Antimicrobial Applications
Compounds incorporating thiazole ring structures and related functionalities have been synthesized and evaluated for their antimicrobial properties. Such research is vital for developing new antimicrobial agents that can combat resistant strains of bacteria and fungi. Studies on derivatives of benzamides, for instance, reveal their potential inhibitory action against various strains of bacteria and fungi, suggesting their utility in treating microbial diseases (Desai et al., 2013).
Material Science and Polymer Chemistry
The synthesis and characterization of novel aromatic polyimides, including derivatives of benzamides, contribute to material science by developing new materials with desirable thermal and mechanical properties. These materials have applications in various industries, including electronics, aerospace, and automotive, due to their high thermal stability and mechanical strength (Butt et al., 2005).
Safety And Hazards
This involves understanding the risks associated with handling the compound. Material Safety Data Sheets (MSDS) are a good source of this information.
Future Directions
Future directions could involve potential applications of the compound, or areas where further research is needed.
I hope this general guide is helpful. For a specific compound like “N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide”, you would need to consult scientific literature or databases for detailed information. Please note that not all compounds will have information available in all these categories, especially if they are not widely studied.
properties
IUPAC Name |
N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-methoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-26-15-8-6-14(7-9-15)20(25)22-10-11-23-12-18(27-13-19(21)24)16-4-2-3-5-17(16)23/h2-9,12H,10-11,13H2,1H3,(H2,21,24)(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUNVSMIAHRTDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101325597 | |
Record name | N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101325597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
50.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24815398 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-methoxybenzamide | |
CAS RN |
851412-91-4 | |
Record name | N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101325597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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